2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5/c1-15-12-20-22(24(29)28(15)7-6-27-8-10-32-11-9-27)21(18(14-25)23(26)33-20)17-13-16(30-2)4-5-19(17)31-3/h4-5,12-13,21H,6-11,26H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJWOPNQDOKTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)OC)C(=O)N1CCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C20H24N4O3
- Molecular Weight: 368.43 g/mol
The presence of multiple functional groups such as amino, methoxy, and carbonitrile contributes to its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits significant biological activity:
1. Anticancer Activity
A series of derivatives related to this compound have been synthesized and evaluated for their anticancer properties. The compound has demonstrated:
- Inhibition of Cancer Cell Proliferation: It was tested against various human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results indicated a notable reduction in cell viability with IC50 values ranging from 0.04 to 0.4 μM for specific derivatives .
- Mechanism of Action: The anticancer activity is attributed to its ability to disrupt microtubule formation, leading to centrosome de-clustering and G2/M cell cycle arrest. This mechanism was particularly evident in melanoma cells .
2. Anti-Angiogenic Effects
The compound also exhibited anti-angiogenic properties both in vitro and in vivo. It was shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis. This effect was confirmed through assays measuring endothelial cell migration and tube formation .
Case Studies
Several studies have specifically focused on the biological activities of compounds related to the pyrano[3,2-c]pyridine scaffold:
- Study on Antiproliferative Activities:
- Evaluation of Toxicity:
Data Table: Biological Activity Summary
| Activity Type | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.4 | Microtubule disruption |
| Anticancer | HCT-116 | 0.04 | G2/M cell cycle arrest |
| Anti-Angiogenic | EA.hy926 | 0.15 | Inhibition of endothelial migration |
| Toxicity Assessment | HFL-1 (Normal) | >100 | Minimal toxicity |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the pyrano[3,2-c]pyridine core in this compound?
- The core structure can be synthesized via multicomponent reactions (MCRs) under reflux conditions. For example, ethanol with ammonium acetate as a catalyst and malononitrile as a cyclization agent has been used in analogous pyrano-pyridine syntheses. Reaction optimization should focus on solvent choice, temperature (reflux vs. room temperature), and catalyst loading to improve yield and purity .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Use a combination of 1H NMR (to confirm proton environments, e.g., δ 3.08–7.39 for methyl, morpholinoethyl, and aromatic protons) and 13C NMR (to identify carbonyl carbons at δ ~160 and nitrile carbons at δ ~113–120). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks (e.g., [M+Na]+) with <2 ppm error .
Q. What physicochemical properties (e.g., logP, solubility) are computationally predicted for this compound?
- Computational tools predict XLogP ≈ 3 (indicating moderate lipophilicity) and a topological polar surface area (TPSA) of ~71.9 Ų , suggesting limited blood-brain barrier permeability. Solubility in polar aprotic solvents (e.g., DMSO) is favored due to the nitrile and morpholino groups .
Advanced Research Questions
Q. How do substituents at the 2,5-dimethoxyphenyl and morpholinoethyl positions influence biological activity?
- Comparative studies on analogs (e.g., 3-chlorophenyl or 3-fluorophenyl substituents) show that electron-donating groups (e.g., methoxy) enhance antiproliferative activity by modulating electron density and binding affinity to kinase targets. The morpholinoethyl group improves solubility and pharmacokinetics via hydrogen bonding .
Q. What mechanistic insights exist for the compound’s antiproliferative effects?
- Preliminary data suggest inhibition of tubulin polymerization or kinase signaling pathways (e.g., EGFR/VEGFR). Advanced studies should include enzymatic assays (IC50 determination) and cellular models (apoptosis markers like caspase-3 activation) to elucidate targets .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
- Contradictions in NMR peaks (e.g., δ 4.55 for CH vs. δ 4.38 in analogs) may arise from solvent polarity (DMSO-d6 vs. CDCl3) or tautomerism. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .
Q. What computational methods are suitable for studying SAR in derivatives of this compound?
- Density functional theory (DFT) can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) against crystallized kinase structures (PDB IDs) identifies key binding interactions .
Q. How do reaction conditions (e.g., ionic liquid catalysts) impact yield and stereochemistry?
- Ionic liquids like [Et3NH][HSO4] enhance MCR efficiency by stabilizing intermediates and reducing side reactions. Kinetic studies under varied temperatures and catalyst concentrations can optimize enantiomeric excess (ee) for chiral centers .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., ethanol as a solvent) to reduce environmental impact .
- Biological Assays : Include positive controls (e.g., doxorubicin for antiproliferative studies) and validate results across multiple cell lines .
- Data Reproducibility : Document solvent batch effects and NMR calibration standards to mitigate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
